Salaspermic acid

Descripción general

Descripción

Salaspermic acid is a hexacyclic triterpenoid compound isolated from the plants Salacia macrosperma and Tripterygium wilfordii . It is known for its potent inhibitory effects on HIV reverse transcriptase and HIV replication in H9 lymphocyte cells . The molecular formula of this compound is C30H48O4, and it has a molecular weight of 472.70 g/mol .

Métodos De Preparación

Salaspermic acid is primarily obtained through extraction and purification from the roots of Salacia macrosperma and Tripterygium wilfordii . The extraction process typically involves the use of solvents such as ethanol or chloroform . The plant material is first dried and ground, followed by solvent extraction. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Análisis De Reacciones Químicas

Reaction with Biological Targets

Salaspermic acid exhibits significant biological activity, particularly against HIV:

-

Inhibition of HIV Reverse Transcriptase : The compound binds to the enzyme, preventing viral replication.

-

Mechanism of Action : The acetal linkage in ring A and the carboxyl group in ring E are critical for its anti-HIV activity, as indicated by structure-activity relationship studies .

Stability and Degradation

Research indicates that this compound is stable under standard conditions but may degrade under extreme heat or acidic environments:

-

Thermal Decomposition : At elevated temperatures (above 200 °C), this compound may decompose into simpler compounds, including phenolic derivatives .

-

Biological Activity and Applications

The biological significance of this compound extends beyond its chemical reactions:

-

Anti-inflammatory Properties : Exhibits potential in reducing inflammation.

-

Antiviral Activity : Demonstrated efficacy against various viral infections, particularly HIV .

This compound represents a fascinating compound with diverse chemical reactions and significant biological implications. Its structural characteristics facilitate various interactions that underpin its therapeutic potential, particularly in antiviral applications.

Future research should focus on exploring additional synthetic pathways, optimizing extraction methods, and conducting comprehensive studies on its pharmacological effects to fully harness the benefits of this compound in medicinal chemistry.

Aplicaciones Científicas De Investigación

Salaspermic acid has a wide range of scientific research applications. In the field of chemistry, it is used as a model compound for studying triterpenoid synthesis and reactivity . In biology and medicine, this compound is extensively studied for its anti-HIV properties. It inhibits HIV reverse transcriptase and replication, making it a potential candidate for anti-HIV drug development . Additionally, this compound exhibits antidiabetic, antioxidant, and anti-inflammatory activities, which are being explored for therapeutic applications .

Mecanismo De Acción

The primary mechanism of action of Salaspermic acid involves the inhibition of HIV reverse transcriptase, an enzyme crucial for the replication of the HIV virus . By inhibiting this enzyme, this compound prevents the synthesis of viral DNA from the viral RNA genome, thereby blocking the replication of the virus . This mechanism makes this compound a valuable compound in the development of anti-HIV therapies.

Comparación Con Compuestos Similares

Salaspermic acid is unique among triterpenoids due to its specific inhibitory effects on HIV reverse transcriptase. Similar compounds include other triterpenoids such as betulinic acid, oleanolic acid, and ursolic acid . While these compounds also exhibit various biological activities, this compound’s potent anti-HIV properties set it apart . Betulinic acid, for example, is known for its anti-cancer and anti-inflammatory effects, but it does not exhibit the same level of anti-HIV activity as this compound .

Conclusion

This compound is a remarkable compound with significant potential in scientific research and therapeutic applications. Its unique chemical structure and potent biological activities make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Actividad Biológica

Salaspermic acid is a triterpenoid compound primarily isolated from the roots of Tripterygium wilfordii and Kokoona ochracea. It has garnered attention for its potential biological activities, particularly its antiviral properties against HIV. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

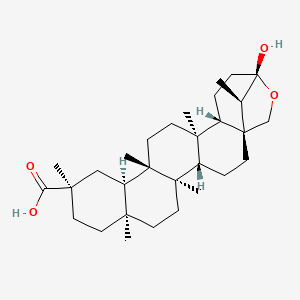

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 472.7 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, particularly the acetal linkage in ring A and the carboxyl group in ring E, which are critical for its anti-HIV effects .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 472.7 g/mol |

| CAS Number | 71247-78-4 |

| Storage Conditions | -20°C (powder), -80°C (in solvent) |

Antiviral Activity

This compound has been identified as an effective inhibitor of HIV reverse transcriptase and HIV replication in H9 lymphocyte cells. The compound exhibits an IC50 value of approximately 10 μM, indicating significant antiviral activity against HIV . The mechanism by which this compound exerts its antiviral effects involves interference with viral replication processes.

- Inhibition of Reverse Transcriptase : this compound directly inhibits the reverse transcriptase enzyme, which is crucial for the replication of HIV.

- Blocking Viral Entry : The compound may also affect the lipid metabolism of host cells, thereby hindering the entry of the virus into these cells .

Case Studies

Several studies have documented the antiviral properties of this compound:

- Study by Chen et al. (1992) : This foundational research established this compound's role as an anti-HIV agent through in vitro experiments demonstrating its capacity to block HIV replication in H9 lymphocytes .

- Recent Review (2018) : A comprehensive review highlighted this compound's potential alongside other natural compounds in combating various viral infections, including HIV and Hepatitis B .

Table 2: Summary of Research Findings on this compound

| Study Reference | Year | Findings |

|---|---|---|

| Chen et al. | 1992 | Inhibits HIV replication (IC50: 10 μM) |

| Recent Review | 2018 | Highlights antiviral properties against HIV |

| TargetMol | 2024 | Confirms anti-inflammatory and antiviral activities |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific structural features of this compound are essential for its biological activity. Modifications to the acetal linkage or carboxyl group can significantly alter its efficacy as an antiviral agent. For instance, analogs with enhanced potency have been synthesized by altering these functional groups, leading to compounds with improved selectivity and reduced cytotoxicity .

Table 3: Structure-Activity Correlation

| Modification | Effect on Activity |

|---|---|

| Acetal Linkage | Required for anti-HIV activity |

| Carboxyl Group | Essential for binding to reverse transcriptase |

Propiedades

IUPAC Name |

(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWDWQTWYUGY-UUZWCOCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71247-78-4 | |

| Record name | Salaspermic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71247-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.